Ethyl 4-amino-2-methylquinoline-6-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

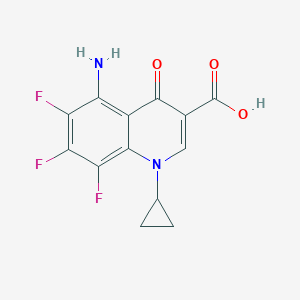

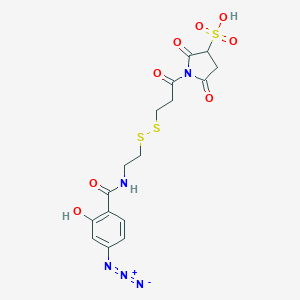

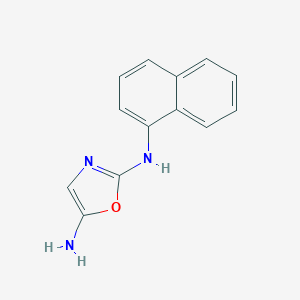

Ethyl 4-amino-2-methylquinoline-6-carboxylate is a chemical compound with the molecular formula C13H14N2O2 . It is used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of similar quinoline derivatives has been reported in the literature . A two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives has been developed starting from commercially available 2-aminobenzoic acids . In the first step, the anthranilic acids are smoothly converted to isatoic anhydrides using solid triphosgene in THF .

Molecular Structure Analysis

The molecular structure of Ethyl 4-amino-2-methylquinoline-6-carboxylate consists of 13 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C13H14N2O2/c1-3-17-13(16)9-4-5-12-10(7-9)11(14)6-8(2)15-12/h4-7H,3H2,1-2H3,(H2,14,15) .

Physical And Chemical Properties Analysis

The molecular weight of Ethyl 4-amino-2-methylquinoline-6-carboxylate is 230.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 230.105527694 g/mol . The topological polar surface area is 65.2 Ų .

科学的研究の応用

Antimicrobial Activity

Ethyl 4-amino-2-methylquinoline-6-carboxylate, as a quinoline derivative, has been found to have potential antimicrobial activity . A series of novel α-aminophosphonates derivatives that incorporated quinoline were designed and synthesized, and their in vitro antimicrobial activity was screened. The results showed that most of the tested compounds showed moderate inhibitory activities against both Gram‐positive and ‐negative bacteria .

Antifungal Activity

In addition to its antimicrobial properties, this compound also exhibits antifungal properties . Some of the synthesized compounds exhibited excellent antifungal inhibition with MIC values ranging between 0.25 and 32 μg/mL .

Drug Discovery

Quinoline, the core structure of Ethyl 4-amino-2-methylquinoline-6-carboxylate, is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry, with many articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

Alzheimer’s Disease Treatment

Quinoline derivatives have been studied as potential multifunctional agents for Alzheimer’s disease treatment . New hybrids of 4-amino-2, 3-polymethylene-quinoline and p-tolylsulfonamide have been investigated as dual inhibitors of acetyl-and butyrylcholinesterase .

Photocatalytic Conversion

Quinoline derivatives have been used in photocatalytic conversions . For example, the photocatalytic conversion of nitrobenzene to 2-methylquinoline derivative was demonstrated using TiO2 as a photocatalyst .

Synthetic Organic Chemistry

Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . It is an essential heterocyclic compound and is used in various synthesis protocols .

将来の方向性

特性

IUPAC Name |

ethyl 4-amino-2-methylquinoline-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13(16)9-4-5-12-10(7-9)11(14)6-8(2)15-12/h4-7H,3H2,1-2H3,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTZCHZLPFDMPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586472 |

Source

|

| Record name | Ethyl 4-amino-2-methylquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-amino-2-methylquinoline-6-carboxylate | |

CAS RN |

100795-25-3 |

Source

|

| Record name | Ethyl 4-amino-2-methylquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B34750.png)

![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate](/img/structure/B34751.png)